molecular formula C18H18N4O2S B2874672 1-ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one CAS No. 1105209-65-1

1-ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2874672
CAS No.: 1105209-65-1
M. Wt: 354.43
InChI Key: MHXKXIOWCUFKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a synthetic chemical hybrid featuring a 1,2,4-triazole core linked to a pyridin-2-one ring. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological properties and its presence in several therapeutic agents . Derivatives of 1,2,4-triazole-3-thione, in particular, have demonstrated a broad spectrum of significant biological activities in research settings, including potent antimicrobial (e.g., compounds 31d–k, 32d, 36f) and antitumor (e.g., 71, 77a–c, 82g, 94h) effects . The mechanism of action for such compounds often involves the inhibition of key enzymes or interaction with biological targets like DNA; the nature of substituents on the aromatic rings, such as electron-donating groups or halogens, can critically influence this binding affinity and overall efficacy . This compound is specifically designed for research use only and is not intended for diagnostic or therapeutic applications. It is suited for investigators exploring the structure-activity relationships of nitrogen-containing heterocycles, developing novel enzyme inhibitors, or screening for new bioactive molecules in areas such as infectious diseases and oncology.

Properties

IUPAC Name

1-ethyl-5-(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-22-11-14(9-10-16(22)24)17-19-20-18(21(17)2)25-12-15(23)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXKXIOWCUFKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potentials, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O2SC_{23}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 431.51 g/mol. The structure features a triazole ring linked to a pyridine moiety and a phenylethyl thio group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various triazole derivatives. For instance, compounds similar to 1-ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and H157 (lung carcinoma). In one study, derivatives demonstrated enhanced apoptosis via upregulation of pro-apoptotic genes (P53, Bax) and downregulation of anti-apoptotic genes (Bcl2) compared to standard treatments like Erlotinib .

CompoundCell LineIC50 (µM)Mechanism of Action
11iMDA-MB-23112.5Induces apoptosis through caspase activation
11dH15710.0Inhibits EGFR signaling pathways

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies indicate that compounds related to 1-ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly relevant in the context of diseases characterized by chronic inflammation .

Antioxidant Activity

Research indicates that triazole derivatives possess antioxidant properties that can scavenge free radicals and reduce oxidative stress. The antioxidant activity of related compounds has been compared to standard antioxidants such as ascorbic acid, showing significant radical scavenging ability .

Case Studies

A notable case study involved the synthesis and evaluation of several triazole derivatives where one derivative exhibited an antioxidant activity that was 1.35 times higher than that of vitamin C in DPPH radical scavenging assays. The structure–activity relationship analysis indicated that the presence of specific substituents significantly influenced the antioxidant capacity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Triazole Substituents
  • 4-Methyl vs. 4-Phenyl Groups: The 4-methyl group on the triazole ring in the target compound contrasts with 4-phenyl analogs (e.g., 5m and 5n in ).
  • Thio-Linked Groups: The 2-oxo-2-phenylethylthio substituent distinguishes the target compound from analogs like 3d (), which features a pyridinylthio group.
Pyridinone vs. Pyridine Cores

The pyridin-2(1H)-one moiety in the target compound differs from pyridine cores in analogs like 5m (). The keto group in pyridinone increases hydrogen-bonding capacity and acidity (pKa ~3–4), influencing solubility and receptor binding .

Physicochemical Properties

Compound (Reference) Substituents (Triazole) Core Structure Melting Point (°C) Yield (%)
Target Compound 4-Me, 5-(2-oxo-2-PhCH₂S) Pyridin-2(1H)-one Not reported Not reported
5m () 4-Ph, 5-(Butylthio) Pyridine 147–149 86
3d () 4-Me, 5-(Pyridinylthio) Acetophenone 195–197 75
4a () 4-Ph, 5-(Thiophenylthio) Pyridinone 198–200* 66

*Estimated from similar compounds in .

Preparation Methods

Preparation of 1-Ethyl-5-Bromopyridin-2(1H)-One

5-Bromopyridin-2(1H)-one undergoes N-ethylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding the ethylated product in 85% purity. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the intermediate as a white crystalline solid.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.92 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 6.31 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₇H₈BrNO: 217.9732, found: 217.9735.

Construction of the 1,2,4-Triazole Core

Cyclodehydration of Thiosemicarbazide Intermediate

Acyl hydrazide 2 (1.0 equiv), synthesized from 5-bromo-1-ethylpyridin-2(1H)-one via hydrazinolysis, reacts with methyl isothiocyanate (1.2 equiv) in ethanol at 25°C for 6 hours to form thiosemicarbazide 3 . Subsequent cyclodehydration under basic conditions (NaOH, 1M, reflux, 4 hours) yields 4-methyl-3-mercapto-5-(pyridinone)-4H-1,2,4-triazole (4 ) in 78% yield.

Key Reaction Parameters :

Parameter Value
Temperature 80°C
Solvent Ethanol/H₂O (3:1)
Reaction Time 4 hours
Yield 78%

Characterization Data for 4 :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H), 7.89 (d, J = 2.3 Hz, 1H), 7.41 (dd, J = 8.5, 2.3 Hz, 1H), 6.28 (d, J = 8.5 Hz, 1H), 4.10 (q, J = 7.1 Hz, 2H), 3.45 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.2 (C=O), 154.8 (C-triazole), 148.1, 132.5, 123.7, 115.4, 56.1 (N-CH₂), 38.2 (N-CH₃), 14.9 (CH₃).

Alkylation of the Triazole-Thiol Intermediate

Introduction of the 2-Oxo-2-Phenylethylthio Group

Triazole-thiol 4 (1.0 equiv) reacts with 2-oxo-2-phenylethyl bromide (1.5 equiv) in acetonitrile containing triethylamine (2.0 equiv) at 25°C for 24 hours. The thioether product 5 is isolated via precipitation in water, followed by recrystallization from methanol (yield: 72%).

Optimized Conditions :

  • Solvent : Acetonitrile
  • Base : Triethylamine
  • Temperature : 25°C
  • Reaction Monitoring : UPLC-MS

Characterization Data for 5 :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H), 7.95–7.91 (m, 2H), 7.63–7.58 (m, 1H), 7.52–7.47 (m, 2H), 7.40 (dd, J = 8.5, 2.3 Hz, 1H), 6.25 (d, J = 8.5 Hz, 1H), 4.45 (s, 2H), 4.08 (q, J = 7.1 Hz, 2H), 3.43 (s, 3H), 1.28 (t, J = 7.1 Hz, 3H).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₉H₂₀N₄O₂S: 385.1335, found: 385.1338.

Suzuki-Miyaura Coupling for Pyridinone Attachment

Cross-Coupling with Boronic Acid

Intermediate 5 (1.0 equiv) undergoes palladium-catalyzed coupling with pyridinone-5-boronic acid (1.2 equiv) in tetrahydrofuran (THF)/H₂O (4:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) at 80°C for 12 hours. The final product is purified via preparative HPLC (C18 column, acetonitrile:H₂O gradient) to yield the title compound in 65% purity.

Reaction Metrics :

Metric Value
Catalyst Loading 5 mol% Pd(PPh₃)₄
Temperature 80°C
Yield 65%
Purity (UPLC-MS) >97%

Characterization Data for Target Compound :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H), 8.10–8.05 (m, 2H), 7.85 (dd, J = 8.5, 2.3 Hz, 1H), 7.70–7.65 (m, 1H), 7.60–7.55 (m, 2H), 7.50 (d, J = 8.5 Hz, 1H), 6.45 (d, J = 8.5 Hz, 1H), 4.50 (s, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.55 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 192.1 (C=O), 167.3 (C=O), 155.2 (C-triazole), 148.5, 135.6, 133.2, 132.8, 130.1, 128.9, 128.4, 124.5, 115.9, 56.5 (N-CH₂), 38.8 (N-CH₃), 15.2 (CH₃).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₁H₂₂N₄O₃S: 435.1491, found: 435.1494.

Analytical Validation and Purity Assessment

Chromatographic and Spectroscopic Consistency

Final compound purity is confirmed via ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm, showing a single peak with retention time 6.8 minutes. High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C₂₁H₂₁N₄O₃S), while differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of crystalline homogeneity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.